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Compound of Interest

Compound Name: 3-(3-Fluorophenyl)morpholine
CAS No.: 1196551-89-9
Cat. No.: B3089640

Get Quote

Executive Summary

3-(3-Fluorophenyl)morpholine is a "privileged scaffold" in medicinal chemistry, distinct from
its regioisomer, the psychostimulant 3-Fluorophenmetrazine (3-FPM). While often misidentified
due to nomenclature similarities, this compound represents a specific chemotype—the 3-aryl-
morpholine—which exhibits a unique pharmacological profile compared to the classic 2-aryl-
morpholine (phenmetrazine) class.

Its biological activity is bifurcated into two primary domains:

« Intrinsic Activity: It functions as a monoamine modulator with preferential affinity for the
Norepinephrine Transporter (NET), conferring anorectic and mild psychostimulant properties.

e Fragment Utility: It serves as a critical pharmacophore in the development of NK1 receptor
antagonists (anti-emetic/anxiolytic) and BACE-1 inhibitors (Alzheimer’s disease
therapeutics), where the 3-fluorophenyl moiety improves metabolic stability against CYP450
oxidation.
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Chemical Structure & Properties[1][2][3][4][5]

Understanding the regiochemistry is vital for predicting biological outcomes. Unlike
phenmetrazine derivatives where the phenyl ring is at position 2, this compound features the
phenyl ring at position 3.

Property Specification

IUPAC Name 3-(3-Fluorophenyl)morpholine
Molecular Formula C10H12FNO

Molecular Weight 181.21 g/mol

Exists as (3R) and (3S) enantiomers. The (3R)
Key Isomerism enantiomer is often the bioactive

pharmacophore in NK1 antagonists.

Lipophilicity (cLogP) ~1.8 (Fluorine substitution increases lipophilicity
ipophilicity (cLo
Pop Y I vs. parent 3-phenylmorpholine).

pKa ~8.4 (Secondary amine).

Structural Differentiation (Critical)
e 3-(3-Fluorophenyl)morpholine: Phenyl at C3. Profile: NRI/SRI, NK1 antagonist scaffold.

o 3-Fluorophenmetrazine (3-FPM): Phenyl at C2, Methyl at C3. Profile: Potent
Dopamine/Norepinephrine Releaser (NDRA).

Pharmacodynamics & Mechanism of Action
Monoamine Transporter Activity

The 3-phenylmorpholine core acts as a substrate-based inhibitor of monoamine transporters.
The addition of the fluorine atom at the meta position of the phenyl ring exerts a strong
electron-withdrawing effect, modulating the basicity of the morpholine nitrogen and enhancing
affinity for the Norepinephrine Transporter (NET).

e Mechanism: Reuptake Inhibition > Release.
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e Selectivity: NET > SERT > DAT.

 Biological Outcome: Increased synaptic norepinephrine levels leading to appetite
suppression and alertness, with lower abuse potential than dopamine-centric 2-
phenylmorpholines.

Tachykinin NK1 Receptor Antagonism

This scaffold is a validated pharmacophore for Neurokinin-1 (NK1) receptor antagonists. The 3-
phenylmorpholine moiety mimics the spatial arrangement of the phenylalanine residues in
Substance P (the endogenous ligand).

e Binding Mode: The morpholine nitrogen forms a salt bridge with conserved aspartate
residues in the NK1 receptor pocket, while the 3-fluorophenyl group engages in

-stacking interactions.

o Therapeutic Relevance: Blockade of NK1 receptors mediates anti-emetic effects
(chemotherapy-induced nausea) and anxiolysis.

BACE-1 Inhibition (Alzheimer's Research)

In fragment-based drug design, 3-(3-fluorophenyl)morpholine derivatives function as
transition-state mimetics for

-secretase (BACE-1). The fluorine atom is critical here; it blocks metabolic "soft spots" on the
phenyl ring, extending the half-life of the inhibitor in the CNS.

Visualization: Structure-Activity Relationship (SAR)
[5]

The following diagram illustrates the functional logic of the molecule's design and its
downstream biological effects.
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Figure 1: SAR analysis highlighting the impact of fluorination on metabolic stability and receptor
binding profiles.

Experimental Protocols

To validate the biological activity of 3-(3-Fluorophenyl)morpholine, the following standardized
protocols are recommended.

In Vitro Monoamine Uptake Assay
Objective: Determine the IC50 for NET, DAT, and SERT inhibition.

e Preparation: Transfect HEK293 cells with human NET, DAT, or SERT cDNA.

e Incubation: Plate cells in 96-well plates. Incubate with 3-(3-Fluorophenyl)morpholine
(concentration range: 1 nM — 100

M) for 15 minutes at 37°C.
o Substrate Addition: Add radiolabeled monoamines (

NE,

DA, or
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5-HT).

» Termination: Terminate uptake after 5 minutes by washing with ice-cold buffer.
» Quantification: Lyse cells and measure radioactivity via liquid scintillation counting.

e Analysis: Fit data to a non-linear regression model to calculate 1C50.

Microsomal Stability Assay

Objective: Assess the metabolic protection provided by the 3-fluoro group.

System: Human liver microsomes (HLM) containing NADPH regenerating system.

Reaction: Incubate 1

M test compound at 37°C.

Sampling: Aliquot samples at 0, 15, 30, and 60 minutes.

Quenching: Stop reaction with ice-cold acetonitrile containing an internal standard.

Analysis: Analyze supernatant via LC-MS/MS to determine intrinsic clearance (

Synthesis Pathway (Brief)

The synthesis of this specific isomer typically avoids the Friedel-Crafts route used for
phenmetrazines (which yields 2-phenyl products) and instead utilizes

-haloketone reduction or amino-alcohol cyclization.
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Figure 2: General synthetic route for 3-aryl-morpholines.

Toxicology & Safety Considerations

» Acute Toxicity: Predicted to be lower than amphetamine-class stimulants due to reduced
dopaminergic potency.

e Metabolic Risks: While the 3-fluoro group blocks specific metabolic pathways, the
morpholine ring is susceptible to ring-opening or N-oxidation.

e Handling: Standard laboratory safety for novel psychoactive substances (NPS) applies. Use
fume hoods and avoid inhalation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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